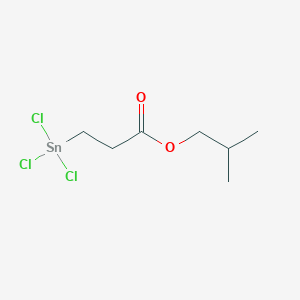
2-Methylpropyl 3-(trichlorostannyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl 3-(trichlorostannyl)propanoate is an organotin compound with a unique structure that combines an ester functional group with a trichlorostannyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(trichlorostannyl)propanoate typically involves the esterification of 3-(trichlorostannyl)propanoic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
2-Methylpropyl 3-(trichlorostannyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Major Products
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
科学研究应用
2-Methylpropyl 3-(trichlorostannyl)propanoate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methylpropyl 3-(trichlorostannyl)propanoate involves its interaction with nucleophiles and electrophiles. The trichlorostannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products depending on the reaction conditions.
相似化合物的比较
Similar Compounds
Methyl 3-(trichlorostannyl)propanoate: Similar structure but with a methyl ester group instead of a 2-methylpropyl group.
Ethyl 3-(trichlorostannyl)propanoate: Similar structure but with an ethyl ester group.
Propyl 3-(trichlorostannyl)propanoate: Similar structure but with a propyl ester group.
Uniqueness
2-Methylpropyl 3-(trichlorostannyl)propanoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and boiling point, compared to its analogs.
属性
CAS 编号 |
183174-49-4 |
|---|---|
分子式 |
C7H13Cl3O2Sn |
分子量 |
354.2 g/mol |
IUPAC 名称 |
2-methylpropyl 3-trichlorostannylpropanoate |
InChI |
InChI=1S/C7H13O2.3ClH.Sn/c1-4-7(8)9-5-6(2)3;;;;/h6H,1,4-5H2,2-3H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
TUGZIGCFWXGVFS-UHFFFAOYSA-K |
规范 SMILES |
CC(C)COC(=O)CC[Sn](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

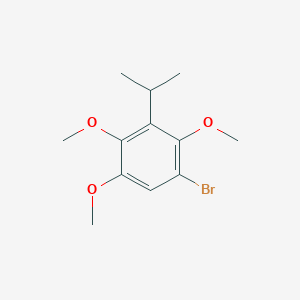
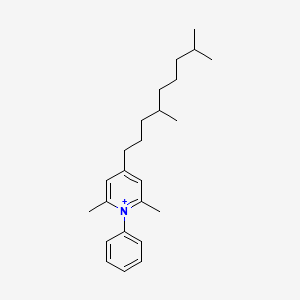
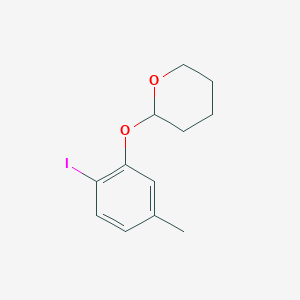
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
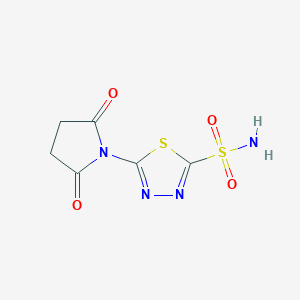
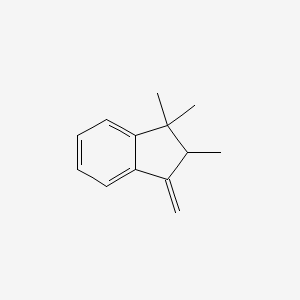
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
